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Introduction
Hexanenitrile (CAS No. 628-73-9), also known as capronitrile, is an aliphatic nitrile used in

various industrial applications, including as an intermediate in chemical synthesis. A thorough

understanding of its toxicological profile is essential for ensuring safe handling and for

predicting potential adverse effects in the context of drug development and human health risk

assessment. This technical guide provides an in-depth overview of the available toxicological

data for hexanenitrile, including its acute and chronic toxicity, genotoxicity, and reproductive

effects. The experimental protocols for key studies are detailed, and the metabolic pathway is

visualized to provide a comprehensive understanding of its toxicokinetics.

Acute Toxicity
The acute toxicity of hexanenitrile is primarily attributed to the metabolic release of cyanide, a

potent inhibitor of cellular respiration.[1] Symptoms of acute exposure are consistent with

cyanide poisoning and can include headache, dizziness, nausea, and in severe cases,

convulsions and respiratory arrest.[2][3]

Table 1: Acute Toxicity of Hexanenitrile
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Test Species Route Value Reference

LD50 Mouse Oral 463 mg/kg [3]

No specific oral LD50 data for rats, or dermal LD50 and inhalation LC50 data for any species

were found in the reviewed literature.

Repeated Dose and Chronic Toxicity
Direct studies on the repeated dose and chronic toxicity of hexanenitrile are limited. The

Research Institute for Fragrance Materials (RIFM) has assessed these endpoints using data

from a read-across analog, dodecanenitrile (CAS No. 2437-25-4).[4] In an OECD 422-

compliant study, Wistar rats were administered dodecanenitrile by gavage at doses of 0, 50,

250, or 1000 mg/kg/day.[4] Based on this study, a No Observed Adverse Effect Level (NOAEL)

for repeated dose toxicity was derived.[4]

Table 2: Repeated Dose Toxicity (Read-Across from Dodecanenitrile)

Study Type Species Route NOAEL LOAEL Reference

OECD 422 Rat Gavage 50 mg/kg/day
Not

Established
[4]

A derived NOAEL of 16.7 mg/kg/day for hexanenitrile was calculated by applying a safety

factor.[4]

There is no available data on the chronic toxicity or carcinogenicity of hexanenitrile.

Genotoxicity
Hexanenitrile has been evaluated for its genotoxic potential in both bacterial and mammalian

cell systems. The available data indicate that hexanenitrile is not genotoxic.[4]

Table 3: Genotoxicity of Hexanenitrile
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Assay Test System
Metabolic
Activation

Result Reference

Ames Test

(OECD 471)

S. typhimurium &

E. coli

With and without

S9
Negative [4]

In Vitro

Micronucleus

(OECD 487)

Human

peripheral blood

lymphocytes

With and without

S9
Negative [4]

BlueScreen

Assay

Human cell-

based

With and without

S9
Negative [4]

Reproductive and Developmental Toxicity
Similar to repeated dose toxicity, the reproductive and developmental toxicity of hexanenitrile
has been assessed using read-across data from dodecanenitrile.[4] An OECD 422-compliant

study in Wistar rats provides the basis for the reproductive toxicity assessment.

Table 4: Reproductive and Developmental Toxicity (Read-Across from Dodecanenitrile)

Study Type Species Route
NOAEL
(Fertility)

NOAEL
(Developme
ntal)

Reference

OECD 422 Rat Gavage
250

mg/kg/day

250

mg/kg/day
[4]

Other Toxicological Endpoints
Skin Sensitization: Based on data from the read-across analog octanenitrile (CAS No. 124-

12-9), hexanenitrile is not expected to be a skin sensitizer.[4]

Phototoxicity/Photoallergenicity: UV/Vis absorption spectra indicate that hexanenitrile does

not absorb light in the range of 290-700 nm, suggesting a low potential for phototoxicity or

photoallergenicity.[4]
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Local Respiratory Toxicity: The exposure to hexanenitrile is below the Threshold of

Toxicological Concern (TTC) for a Cramer Class III material, indicating a low risk of local

respiratory toxicity at current exposure levels.[4]

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD
471)
The mutagenic potential of hexanenitrile was evaluated using the Ames test, following OECD

Guideline 471.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli

with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them

unable to synthesize the essential amino acid. The assay measures the ability of a

substance to cause a reverse mutation, restoring the ability of the bacteria to grow on an

amino acid-deficient medium.

Methodology:

Strains:S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA

were used.

Exposure: The bacteria were exposed to hexanenitrile (dissolved in DMSO) at

concentrations up to 5000 µ g/plate .

Metabolic Activation: The assay was conducted both with and without an exogenous

metabolic activation system (S9 fraction from rat liver).

Procedure: The plate incorporation method was used, where the test substance, bacterial

culture, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal

glucose agar plates.

Incubation: Plates were incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies was counted and compared to the solvent

control. A substance is considered mutagenic if it produces a dose-related increase in the
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number of revertant colonies.[4]

Preparation

Experiment Analysis

Bacterial Strains
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Ames Test (OECD 471) Workflow.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The potential of hexanenitrile to induce chromosomal damage was assessed using the in vitro

micronucleus test, following OECD Guideline 487.

Principle: This assay detects micronuclei, which are small, extranuclear bodies that are

formed during cell division from chromosome fragments or whole chromosomes that lag

behind at anaphase. The presence of micronuclei indicates clastogenic (chromosome

breaking) or aneugenic (chromosome loss) activity.

Methodology:

Cell Type: Human peripheral blood lymphocytes were used.

Exposure: The cells were treated with hexanenitrile (dissolved in DMSO) at various

concentrations.
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Metabolic Activation: The assay was performed with and without an S9 metabolic

activation system.

Cytokinesis Block: Cytochalasin B was added to block cytokinesis, resulting in binucleated

cells. This ensures that only cells that have undergone one mitosis are scored.

Harvest and Staining: Cells were harvested, fixed, and stained to visualize the nuclei and

micronuclei.

Evaluation: The frequency of micronucleated binucleated cells was determined by

microscopic analysis and compared to the solvent control. A substance is considered

positive if it induces a significant, dose-related increase in the frequency of micronucleated

cells.[4]

Cell Culture Processing Analysis

Lymphocytes Treatment
Hexanenitrile +/- S9

Add Cytochalasin B Harvest Cells Stain Microscopic Scoring Statistical Analysis

Click to download full resolution via product page

In Vitro Micronucleus Test (OECD 487) Workflow.

Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for aliphatic nitriles, including hexanenitrile, involves their

metabolism to cyanide.[1] This process is primarily mediated by the cytochrome P450 enzyme

system in the liver.[2]

The proposed metabolic pathway involves the following steps:

Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom

alpha to the nitrile group.

Cyanohydrin Formation: This hydroxylation results in the formation of an unstable

cyanohydrin intermediate.
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Cyanide Release: The cyanohydrin spontaneously decomposes to release a cyanide ion

(CN-) and an aldehyde.

Detoxification: The released cyanide can be detoxified by the enzyme rhodanese, which

converts it to the less toxic thiocyanate (SCN-), which is then excreted in the urine.

Hexanenitrile

Cyanohydrin Intermediate

Hydroxylation
HexanalDecomposition

Cyanide (CN-)

Decomposition

Thiocyanate (SCN-)

Detoxification
Cytochrome P450

Rhodanese

Click to download full resolution via product page

Metabolic Pathway of Hexanenitrile.

Conclusion
The available toxicological data for hexanenitrile suggest a low order of acute toxicity via the

oral route in mice, with the primary hazard being the metabolic release of cyanide. It is not

considered to be genotoxic based on in vitro assays. Data on repeated dose and reproductive

toxicity are based on read-across from other aliphatic nitriles and indicate a low level of

concern. There is a lack of specific data on chronic toxicity and carcinogenicity for

hexanenitrile. The primary metabolic pathway involves cytochrome P450-mediated oxidation

to an unstable cyanohydrin, which releases cyanide. This comprehensive profile provides a

valuable resource for researchers, scientists, and drug development professionals in assessing

the potential risks associated with hexanenitrile exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7769357?utm_src=pdf-body-img
https://www.benchchem.com/product/b7769357?utm_src=pdf-body
https://www.benchchem.com/product/b7769357?utm_src=pdf-body
https://www.benchchem.com/product/b7769357?utm_src=pdf-body
https://www.benchchem.com/product/b7769357?utm_src=pdf-body
https://www.benchchem.com/product/b7769357?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. nite.go.jp [nite.go.jp]

2. Methacrylonitrile - Wikipedia [en.wikipedia.org]

3. datasheets.scbt.com [datasheets.scbt.com]

4. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Hexanenitrile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7769357#toxicological-data-of-hexanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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